2-(2-Methoxyphenyl)cyclopropanecarbaldehyde
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Overview
Description
2-(2-Methoxyphenyl)cyclopropanecarbaldehyde is an organic compound with the molecular formula C11H12O2. It is characterized by a cyclopropane ring attached to a methoxyphenyl group and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)cyclopropanecarbaldehyde typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-methoxybenzyl chloride with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting intermediate is then oxidized to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)cyclopropanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(2-Methoxyphenyl)cyclopropanecarboxylic acid.
Reduction: 2-(2-Methoxyphenyl)cyclopropanemethanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methoxyphenyl)cyclopropanecarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)cyclopropanecarbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The methoxyphenyl group may also contribute to binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyphenyl)cyclopropanecarbaldehyde
- 2-(2-Methoxyphenyl)cyclopropanemethanol
- 2-(2-Methoxyphenyl)cyclopropanecarboxylic acid
Uniqueness
2-(2-Methoxyphenyl)cyclopropanecarbaldehyde is unique due to the presence of both a cyclopropane ring and an aldehyde group, which confer distinct reactivity and potential for diverse chemical transformations. Its structural features make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
Molecular Formula |
C11H12O2 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H12O2/c1-13-11-5-3-2-4-9(11)10-6-8(10)7-12/h2-5,7-8,10H,6H2,1H3 |
InChI Key |
WFXGBKHPIHWDNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CC2C=O |
Origin of Product |
United States |
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